(6R)-FR054

Description

Propriétés

IUPAC Name |

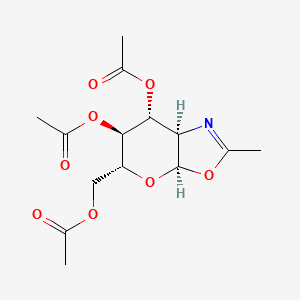

[(3aR,5R,6S,7R,7aR)-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]oxazol-5-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO8/c1-6-15-11-13(22-9(4)18)12(21-8(3)17)10(5-19-7(2)16)23-14(11)20-6/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFQZRLQMXZMJA-KSTCHIGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2C(C(C(OC2O1)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=N[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2O1)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432379 | |

| Record name | (3aR,5R,6S,7R,7aR)-5-[(Acetyloxy)methyl]-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]oxazole-6,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35954-65-5, 10378-06-0 | |

| Record name | (3aR,5R,6S,7R,7aR)-5-[(Acetyloxy)methyl]-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]oxazole-6,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3aR,7aR)-5-(Acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]oxazole-6,7-diyl diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Function of (6R)-FR054: An In-depth Technical Guide

(6R)-FR054 is a novel small molecule inhibitor targeting a key enzyme in the Hexosamine Biosynthetic Pathway (HBP), demonstrating significant potential as an anti-cancer agent. This technical guide provides a comprehensive overview of its function, mechanism of action, and the experimental evidence supporting its therapeutic promise.

Core Function: Inhibition of Phosphoglucomutase 3 (PGM3)

This compound, chemically known as 2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-d-glucopyrano)-[2,1-d]-2-oxazoline, functions as a potent and specific inhibitor of Phosphoglucomutase 3 (PGM3). PGM3 is a critical enzyme in the HBP, responsible for the conversion of N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate. This step is essential for the synthesis of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a vital substrate for protein glycosylation.[1] By competitively inhibiting PGM3, this compound effectively depletes the intracellular pool of UDP-GlcNAc, leading to a cascade of downstream effects that primarily impact cancer cell viability and proliferation.[2]

Mechanism of Action and Cellular Consequences

The inhibition of PGM3 by this compound triggers a series of events within cancer cells, culminating in apoptosis and growth arrest. The primary mechanisms are detailed below.

Disruption of Protein Glycosylation

Reduced levels of UDP-GlcNAc directly impair both N-linked and O-linked glycosylation of proteins.[1] Glycosylation is a crucial post-translational modification that governs protein folding, stability, trafficking, and function. Aberrant glycosylation is a hallmark of cancer, contributing to tumor progression, metastasis, and drug resistance.

Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The disruption of N-linked glycosylation leads to an accumulation of misfolded proteins within the endoplasmic reticulum, inducing ER stress. This activates the Unfolded Protein Response (UPR), a cellular signaling network aimed at restoring ER homeostasis.[1] However, prolonged and overwhelming ER stress, as induced by this compound, shifts the UPR towards a pro-apoptotic signaling cascade.[3]

Generation of Reactive Oxygen Species (ROS)

Treatment with this compound has been shown to increase the intracellular levels of Reactive Oxygen Species (ROS).[1] The accumulation of ROS contributes to cellular damage and further promotes apoptosis.

The interconnected signaling pathways initiated by this compound are illustrated in the diagram below.

Quantitative Data Summary

The anti-cancer effects of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

| Cell Line | Assay | Concentration (µM) | Incubation Time (h) | Result |

| MDA-MB-231 | MTT Assay | 500 - 1000 | 48 | Reduced cell viability.[4] |

| MDA-MB-231 | Apoptosis | 500 - 1000 | 48 | Significant increase in apoptosis.[4] |

| MDA-MB-231 | Glycosylation | 250 | 24 | Efficiently affects N- and O-glycosylation levels.[4] |

| U87, A172 (GBM) | CCK8 Assay | Varies (IC50) | 72 | Synergistic inhibitory effects with TMZ.[5] |

Table 1: In Vitro Efficacy of this compound

| Animal Model | Cancer Type | Dosage (mg/kg) | Administration Route | Result |

| Nude Mice | Breast Cancer (MDA-MB-231 Xenograft) | 1000 | Intraperitoneal (i.p.) | Suppresses tumor growth.[4] |

| Nude Mice (BALB/c) | Glioblastoma (U87-MG Xenograft) | Not specified | Not specified | Significantly suppressed tumor progression with TMZ.[5] |

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis of this compound

This compound, or 2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-d-glucopyrano)-[2,1-d]-2-oxazoline, can be synthesized from 2-acetamido-1,3,4-tri-O-acetyl-2-deoxy-β-D-glucopyranose. The reaction involves treatment with anhydrous ferric chloride in dichloromethane to produce the desired oxazoline.[6]

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Western Blot Analysis for UPR Markers

Western blotting is used to detect specific proteins in a sample. For UPR analysis, key markers include GRP78/BiP, phosphorylated IRE1α, ATF6, and CHOP.

Protocol:

-

Cell Lysis: Treat cells with this compound, then lyse to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate proteins by size on a polyacrylamide gel.

-

Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for UPR markers (e.g., anti-GRP78, anti-phospho-IRE1α, anti-ATF6, anti-CHOP).

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

In Vivo Xenograft Model

This model is used to assess the anti-tumor efficacy of this compound in a living organism.

Measurement of UDP-GlcNAc Levels by HPLC

High-Performance Liquid Chromatography (HPLC) can be used to quantify intracellular UDP-GlcNAc levels.

Protocol:

-

Cell Extraction: Treat cells with this compound and then extract metabolites.

-

Sample Preparation: Prepare the cell extracts for HPLC analysis.

-

HPLC Analysis: Separate and quantify UDP-GlcNAc using a suitable column and detection method, often coupled with mass spectrometry (LC-MS) for enhanced specificity.[7]

Conclusion

This compound is a promising anti-cancer agent that functions by inhibiting PGM3, a key enzyme in the Hexosamine Biosynthetic Pathway. This inhibition leads to a depletion of UDP-GlcNAc, disruption of protein glycosylation, induction of ER stress and the UPR, and ultimately, cancer cell apoptosis and growth arrest. The data from in vitro and in vivo studies strongly support its potential for further development as a therapeutic for various cancers.

References

- 1. Inhibition of the Hexosamine Biosynthetic Pathway by targeting PGM3 causes breast cancer growth arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | PGM3 inhibition shows cooperative effects with erastin inducing pancreatic cancer cell death via activation of the unfolded protein response [frontiersin.org]

- 3. merckmillipore.com [merckmillipore.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The HBP Pathway Inhibitor FR054 Enhances Temozolomide Sensitivity in Glioblastoma Cells by Promoting Ferroptosis and Inhibiting O‐GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A facile synthesis of 2-methyl-[3,4-di-O-acetyl-6-O-(chloroacetyl)-1,2-dideoxy-alpha-D-glucopyrano]-[2',1':4,5]-2-oxazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

(6R)-FR054 as a PGM3 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6R)-FR054 is a small molecule inhibitor of Phosphoglucomutase 3 (PGM3), a critical enzyme in the hexosamine biosynthetic pathway (HBP).[1][2][3] The HBP is a metabolic route that utilizes glucose to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a vital precursor for N-linked and O-linked glycosylation of proteins.[4] Aberrant glycosylation is a hallmark of cancer, contributing to tumor progression, metastasis, and drug resistance.[3] By competitively inhibiting PGM3, FR054 depletes the intracellular pool of UDP-GlcNAc, leading to impaired protein glycosylation.[5] This disruption of glycosylation homeostasis triggers a cascade of cellular events, including endoplasmic reticulum (ER) stress, the generation of reactive oxygen species (ROS), and ultimately, apoptotic cell death in cancer cells.[1][2][3] Preclinical studies have demonstrated the anti-cancer efficacy of FR054 in various cancer models, including breast, lung, and glioblastoma, highlighting its potential as a therapeutic agent.[2][5]

Mechanism of Action

FR054 acts as a competitive inhibitor of PGM3, which catalyzes the conversion of N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate, a key step in the HBP. Inhibition of PGM3 by FR054 leads to a reduction in the synthesis of UDP-GlcNAc. This depletion of UDP-GlcNAc disrupts both N-linked and O-linked glycosylation of proteins, which are critical post-translational modifications for protein folding, stability, and function. The impairment of glycosylation leads to the accumulation of misfolded proteins in the endoplasmic reticulum, inducing ER stress and activating the unfolded protein response (UPR).[2] Prolonged ER stress, coupled with the generation of reactive oxygen species (ROS), culminates in the induction of apoptosis.[1][2]

Signaling Pathway of FR054-induced Cell Death

Caption: Mechanism of this compound induced apoptosis.

Quantitative Data

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) of FR054 has been determined in various cancer cell lines, demonstrating its cytotoxic effects.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~500-1000 | 48 |

| MCF-7 | Breast Cancer | Not explicitly stated, but sensitive | 48 |

| T-47D | Breast Cancer | Not explicitly stated, but sensitive | 48 |

| A549 (KRAS/LKB1 co-mutant) | Non-Small Cell Lung Cancer | ~50 | 72 |

| H460 (KRAS/LKB1 co-mutant) | Non-Small Cell Lung Cancer | ~50 | 72 |

| U87-MG | Glioblastoma | Not explicitly stated, synergistic with TMZ | 72 |

| A172 | Glioblastoma | Not explicitly stated, synergistic with TMZ | 72 |

Note: IC50 values can vary depending on the specific experimental conditions and assay used.

In Vivo Efficacy: Xenograft Models

FR054 has shown significant anti-tumor activity in preclinical xenograft models.

| Cancer Model | Animal Model | Dosage | Administration Route | Treatment Schedule | Outcome |

| MDA-MB-231 Xenograft | Nude Mice | 1000 mg/kg | Intraperitoneal (IP) | Single or fractionated (500 mg/kg twice daily) for 5-11 days | Suppression of tumor growth |

| H1373 (LKB1-deficient) Xenograft | Nude Mice | 500 mg/kg/dose | Not specified | Twice a day | Reduction in tumor growth |

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This assay is used to verify the direct binding of FR054 to PGM3 in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.

Experimental Workflow for CETSA

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Protocol:

-

Cell Treatment: Culture MDA-MB-231 cells to 80-90% confluency. Treat the cells with 1 mM FR054 or vehicle (DMSO) for 4 hours.

-

Heating: Harvest the cells and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble PGM3 by Western blotting using a PGM3-specific antibody. Increased thermal stability of PGM3 in FR054-treated samples compared to vehicle-treated samples indicates direct binding.

Quantification of UDP-GlcNAc by HPLC

This method is used to measure the intracellular concentration of UDP-GlcNAc, the product of the HBP, to confirm the inhibitory effect of FR054.

Protocol:

-

Cell Treatment and Metabolite Extraction: Treat MDA-MB-231 cells with FR054 (e.g., 250 µM) for a specified time (e.g., 24 hours). Extract polar metabolites from the cells using a suitable method, such as methanol/water extraction.

-

HPLC Analysis:

-

Column: Use a hydrophilic interaction liquid chromatography (HILIC) column.

-

Mobile Phase: Employ a gradient of ammonium hydroxide in a water-acetonitrile mixture.

-

Detection: Detect UDP-GlcNAc using a mass spectrometer (LC-MS).

-

-

Quantification: Quantify the amount of UDP-GlcNAc by comparing the peak area to a standard curve of known UDP-GlcNAc concentrations. A significant reduction in UDP-GlcNAc levels in FR054-treated cells confirms the inhibition of the HBP.

Analysis of Protein Glycosylation

The effect of FR054 on N-linked and O-linked glycosylation can be assessed by various methods, including lectin blotting and mass spectrometry-based glycoproteomics.

Protocol (Lectin Blotting):

-

Cell Treatment and Lysis: Treat cells with FR054 (e.g., 250 µM for 24 hours). Lyse the cells and collect the protein lysate.

-

SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Lectin Staining: Probe the membrane with specific lectins that bind to N-linked or O-linked glycans (e.g., Concanavalin A for N-linked glycans, Wheat Germ Agglutinin for O-GlcNAc).

-

Detection: Detect the bound lectins using a suitable detection method (e.g., chemiluminescence). A decrease in the lectin signal in FR054-treated samples indicates a reduction in protein glycosylation.

Assessment of ER Stress

The induction of ER stress by FR054 can be monitored by examining the activation of the three main UPR sensors: IRE1α, PERK, and ATF6.

Protocol (Western Blot for UPR Markers):

-

Cell Treatment and Lysis: Treat cancer cells with FR054 (e.g., 0.5-1 mM for 24-48 hours). Prepare whole-cell lysates.

-

Western Blot Analysis: Perform Western blotting using antibodies that specifically detect the phosphorylated (activated) forms of IRE1α and PERK, and the cleaved (activated) form of ATF6. Also, analyze the expression of downstream targets such as spliced XBP1 (sXBP1) and ATF4.

-

Analysis: An increase in the levels of these activated UPR markers in FR054-treated cells confirms the induction of ER stress.

ER Stress Signaling Pathways

Caption: Unfolded Protein Response (UPR) pathways.

Measurement of Reactive Oxygen Species (ROS)

ROS generation is a key downstream event of FR054-induced ER stress.

Protocol (DCFDA Assay):

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with FR054 (e.g., 0.5-1 mM) for the desired time.

-

DCFDA Staining: Remove the treatment medium and incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) solution in serum-free media. DCFDA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Fluorescence Measurement: After incubation, wash the cells with PBS and measure the fluorescence intensity using a fluorescence plate reader (excitation/emission ~485/535 nm). An increase in fluorescence indicates an increase in intracellular ROS levels.

Apoptosis Assay

The induction of apoptosis by FR054 can be quantified using an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry.

Protocol:

-

Cell Treatment: Treat cells with FR054 (e.g., 0.5-1 mM) for 24-48 hours.

-

Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-

Flow Cytometry: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence. An increase in the percentage of Annexin V-positive cells indicates the induction of apoptosis.

Conclusion

This compound is a promising preclinical PGM3 inhibitor that effectively targets the hexosamine biosynthetic pathway, a critical metabolic route for cancer cell survival and proliferation. Its mechanism of action, involving the disruption of protein glycosylation, induction of ER stress, and ROS-mediated apoptosis, provides a strong rationale for its further development as an anti-cancer therapeutic. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in investigating the therapeutic potential of this compound and the broader field of targeting cancer metabolism. Further studies are warranted to optimize its pharmacological properties and evaluate its efficacy and safety in clinical settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The HBP Pathway Inhibitor FR054 Enhances Temozolomide Sensitivity in Glioblastoma Cells by Promoting Ferroptosis and Inhibiting O‐GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the Hexosamine Biosynthetic Pathway by targeting PGM3 causes breast cancer growth arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Site-Specific N- and O-Glycosylation Analysis of Human Plasma Fibronectin [frontiersin.org]

- 5. researchgate.net [researchgate.net]

The Core of Cellular Metabolism: A Technical Guide to Hexosamine Biosynthetic Pathway Inhibition by (6R)-FR054

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hexosamine Biosynthetic Pathway (HBP) is a critical metabolic route that utilizes a fraction of incoming glucose to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). This essential amino sugar is the substrate for O- and N-linked glycosylation, post-translational modifications that are pivotal for protein folding, stability, localization, and function. Dysregulation of the HBP has been implicated in numerous pathologies, including cancer, diabetes, and neurodegenerative diseases. In oncology, an elevated HBP flux is often observed, contributing to aberrant glycosylation patterns that promote tumor progression, metastasis, and therapeutic resistance.[1]

This technical guide delves into the inhibition of the HBP by a novel small molecule, (6R)-FR054. FR054 is a potent and specific inhibitor of Phosphoglucomutase 3 (PGM3), a key enzyme in the HBP that catalyzes the conversion of N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate. By targeting PGM3, FR054 effectively depletes the cellular pool of UDP-GlcNAc, leading to a cascade of downstream effects that culminate in cancer cell growth arrest and apoptosis.[1][2] This document provides a comprehensive overview of the mechanism of action of FR054, detailed experimental protocols for its characterization, and a summary of its quantitative effects on various cancer models.

The Hexosamine Biosynthetic Pathway and the Role of PGM3

The HBP integrates glucose, glutamine, acetyl-CoA, and UTP metabolism to synthesize UDP-GlcNAc. The pathway is initiated by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT), which converts fructose-6-phosphate and glutamine to glucosamine-6-phosphate. Following a series of enzymatic reactions, PGM3 plays a crucial role in the final steps of UDP-GlcNAc synthesis.

dot

Caption: The Hexosamine Biosynthetic Pathway and the point of inhibition by this compound.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of PGM3, leading to a reduction in the synthesis of UDP-GlcNAc.[1] This depletion of a critical substrate for glycosylation has several downstream consequences that contribute to its anti-cancer activity:

-

Inhibition of Protein Glycosylation: Reduced levels of UDP-GlcNAc lead to decreased N- and O-linked glycosylation of proteins. This impairs the proper folding and function of numerous proteins, including growth factor receptors and adhesion molecules.[1]

-

Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): The accumulation of misfolded glycoproteins in the ER triggers the UPR, a cellular stress response. Prolonged UPR activation can lead to apoptosis.[1][3]

-

Generation of Reactive Oxygen Species (ROS): ER stress is often associated with the production of ROS, which can cause cellular damage and further contribute to apoptosis.[1]

-

Induction of Apoptosis: The culmination of these cellular stresses leads to the activation of apoptotic pathways and programmed cell death.[1][2]

-

Synergistic Effects with Chemotherapy: FR054 has been shown to enhance the sensitivity of cancer cells to conventional chemotherapeutic agents like temozolomide and erastin.[3][4]

dot

Caption: Mechanism of action of this compound leading to apoptosis and chemosensitization.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on various cancer cell lines and in vivo models.

| Cell Line | Cancer Type | Assay Type | Concentration | Incubation Time | Effect | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Viability | 0.5 - 1 mM | 48 h | Reduced viability and a significant increase in apoptosis. | [2] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Glycosylation Analysis | 250 µM | 24 h | Efficiently affects both N- and O-glycosylation levels. | [2] |

| MiaPaCa-2 | Pancreatic Cancer | Cell Proliferation | 350 µM | 72 h | ~36% reduction in cell number compared to control. | [3] |

| MiaPaCa-2 | Pancreatic Cancer | Cell Proliferation | 500 µM | 72 h | ~70% reduction in cell number compared to control. | [3] |

| MiaPaCa-2 | Pancreatic Cancer | Combination Therapy | 350 µM + Erastin | 72 h | 92% reduction in proliferation. | [3] |

| MiaPaCa-2 | Pancreatic Cancer | Combination Therapy | 500 µM + Erastin | 72 h | 95% reduction in proliferation. | [3] |

| U87-MG, A172 | Glioblastoma | Combination Therapy | Varies | 72 h | Synergistic inhibitory effects with Temozolomide. | [4] |

| Animal Model | Cancer Type | Treatment Protocol | Outcome | Reference |

| MDA-MB-231 Xenograft Mice | Triple-Negative Breast Cancer | 1000 mg/kg, IP, single or fractionated dose (500 mg/kg twice daily) | Suppresses cancer growth. Higher efficacy with fractionated dosing. | [2] |

| Orthotopic Xenograft Mice | Glioblastoma | Combination with Temozolomide | Significantly suppressed tumor progression and prolonged survival with minimal side effects. | [4] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Treatment: Treat cells with this compound for the indicated time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blot Analysis for O-GlcNAcylation

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Migration Assay (Wound Healing Assay)

-

Cell Seeding: Seed cells in a 6-well plate and grow to confluence.

-

Scratch Wound: Create a scratch in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash with PBS to remove detached cells and add fresh medium with or without this compound.

-

Imaging: Capture images of the scratch at different time points (e.g., 0, 12, 24 hours).

-

Analysis: Measure the wound area at each time point to quantify cell migration.

In Vivo Xenograft Studies

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells) into the flank of immunodeficient mice.

-

Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into control and treatment groups. Administer this compound via intraperitoneal (IP) injection at the desired dose and schedule.

-

Tumor Measurement: Measure the tumor volume with calipers every few days.

-

Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

dot

Caption: A representative experimental workflow for the evaluation of this compound.

Conclusion

This compound represents a promising therapeutic agent that targets a key metabolic vulnerability in cancer cells. By inhibiting PGM3 and disrupting the Hexosamine Biosynthetic Pathway, FR054 induces a multi-faceted anti-tumor response characterized by the inhibition of protein glycosylation, induction of ER stress and ROS, and ultimately, apoptosis. Furthermore, its ability to sensitize cancer cells to existing chemotherapies opens up new avenues for combination therapies. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound as a novel anti-cancer therapeutic. Continued investigation into its efficacy across a broader range of cancer types and its potential for clinical translation is highly warranted.

References

- 1. Inhibition of the Hexosamine Biosynthetic Pathway by targeting PGM3 causes breast cancer growth arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | PGM3 inhibition shows cooperative effects with erastin inducing pancreatic cancer cell death via activation of the unfolded protein response [frontiersin.org]

- 4. The HBP Pathway Inhibitor FR054 Enhances Temozolomide Sensitivity in Glioblastoma Cells by Promoting Ferroptosis and Inhibiting O‐GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

(6R)-FR054: A Technical Guide to its Effects on N- and O-Glycosylation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(6R)-FR054 is a novel small molecule inhibitor of phosphoglucomutase 3 (PGM3), a critical enzyme in the Hexosamine Biosynthetic Pathway (HBP). By competitively inhibiting PGM3, FR054 effectively reduces the intracellular pool of UDP-GlcNAc, a vital substrate for both N-linked and O-linked glycosylation. This targeted inhibition leads to a significant decrease in global N- and O-glycosylation, which in turn triggers a cascade of cellular events including cell growth arrest, apoptosis, and reduced cell adhesion and migration, particularly in cancer cell models. This technical guide provides an in-depth overview of the mechanism of action of FR054, its impact on N- and O-glycosylation, and detailed experimental protocols for assessing these effects.

Mechanism of Action of this compound

FR054 functions as a first-in-class, cell-permeable competitive inhibitor of PGM3.[1] PGM3 is a key enzyme that catalyzes the conversion of N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate, a crucial step in the HBP. The end product of the HBP is uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), the sole sugar donor for N- and O-glycosylation. By inhibiting PGM3, FR054 depletes the intracellular levels of UDP-GlcNAc, thereby limiting the substrates available for glycosyltransferases. This leads to a global reduction in both N- and O-linked protein glycosylation.[1][2]

The reduction in glycosylation has profound effects on cellular function. Aberrant glycosylation is a hallmark of cancer, contributing to tumor progression, invasion, and metastasis.[3] FR054's ability to modulate this process makes it a promising agent in oncology research. The downstream consequences of FR054-induced glycosylation inhibition include the activation of the Unfolded Protein Response (UPR) due to the accumulation of misfolded glycoproteins and increased intracellular reactive oxygen species (ROS).[1][2]

Effects on N-Glycosylation

N-glycosylation is a critical post-translational modification that influences protein folding, stability, and function.[4] FR054-mediated reduction in UDP-GlcNAc levels significantly impacts the synthesis of complex N-glycans.[1] Specifically, a decrease in highly branched N-glycans has been observed in cancer cells treated with FR054.[1] This alteration in N-glycosylation can affect the function of cell surface receptors and adhesion molecules, such as integrin β1, leading to reduced cell adhesion and migration.[1]

Effects on O-Glycosylation

O-GlcNAcylation, a type of O-glycosylation, is a dynamic modification of nuclear and cytoplasmic proteins that plays a crucial role in signal transduction and gene expression.[5] FR054 treatment leads to a significant decrease in the levels of O-GlcNAc-modified proteins.[1][2] This reduction in O-GlcNAcylation can disrupt various signaling pathways that are often hyperactivated in cancer.

Quantitative Data Summary

The following tables summarize the quantitative effects of FR054 on various cellular parameters as reported in the literature.

Table 1: Effect of FR054 on UDP-GlcNAc Levels

| Cell Line | FR054 Concentration | Treatment Time | % Reduction in UDP-GlcNAc (Mean ± SD) | Reference |

| MDA-MB-231 | 250 µM | 30 min | ~50% | [1] |

Table 2: Effects of FR054 on Cell Viability, Adhesion, and Migration

| Cell Line | FR054 Concentration | Treatment Time | Effect | % Change (Approximate) | Reference |

| MDA-MB-231 | 0.5 - 1 mM | 48 h | Reduced Viability | Not specified | [6] |

| MDA-MB-231 | 250 µM | 24 h | Reduced Cell Adhesion | 60% | [1] |

| MDA-MB-231 | 250 µM | 24 h | Reduced Cell Migration | 50% | [1] |

Detailed Experimental Protocols

Measurement of Intracellular UDP-GlcNAc Levels by HPLC

This protocol is adapted from the methodology described in the study by Ricci et al. (2018).[1]

Objective: To quantify the intracellular concentration of UDP-GlcNAc in cells treated with FR054.

Materials:

-

Cell culture medium and supplements

-

FR054

-

Phosphate-buffered saline (PBS)

-

0.4 M Perchloric acid (PCA)

-

2 M Potassium carbonate (K2CO3)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Anion-exchange column (e.g., Partisil-10 SAX)

-

Mobile phase: 0.4 M Ammonium phosphate, pH 3.5

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of FR054 or vehicle control for the specified duration.

-

Metabolite Extraction:

-

Wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 0.4 M PCA to each plate and scrape the cells.

-

Collect the cell suspension and centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

-

Neutralization:

-

Add 2 M K2CO3 to the supernatant to neutralize the PCA (monitor pH).

-

Incubate on ice for 15 minutes to allow for the precipitation of potassium perchlorate.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Collect the supernatant containing the nucleotide sugars.

-

-

HPLC Analysis:

-

Inject the supernatant into the HPLC system.

-

Separate the nucleotides on an anion-exchange column using an isocratic elution with 0.4 M ammonium phosphate, pH 3.5.

-

Detect UDP-GlcNAc by UV absorbance at 262 nm.

-

Quantify the UDP-GlcNAc peak by comparing its area to a standard curve of known UDP-GlcNAc concentrations.

-

Western Blot Analysis of O-GlcNAcylation

This protocol is a general method for assessing global O-GlcNAcylation levels.

Objective: To detect changes in total protein O-GlcNAcylation in response to FR054 treatment.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)

-

Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Treat cells with FR054 as described above. Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Western Blotting:

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Lectin Staining for N-Glycans

This protocol uses lectins to detect changes in specific N-glycan structures on the cell surface.

Objective: To visualize and quantify changes in cell surface N-glycans after FR054 treatment.

Materials:

-

FR054-treated and control cells

-

Fluorescently labeled lectins (e.g., FITC-conjugated Phaseolus vulgaris leucoagglutinin (PHA-L) for β1,6-branched N-glycans)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (if staining intracellular structures)

-

Mounting medium with DAPI

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Treatment and Fixation: Treat cells with FR054. Wash with PBS and fix with 4% paraformaldehyde.

-

Lectin Staining:

-

Wash the fixed cells with PBS.

-

Incubate the cells with the fluorescently labeled lectin solution for 1 hour at room temperature in the dark.

-

Wash the cells with PBS to remove unbound lectin.

-

-

Imaging/Analysis:

-

For microscopy, mount the coverslips with mounting medium containing DAPI and visualize using a fluorescence microscope.

-

For flow cytometry, resuspend the cells in PBS and analyze the fluorescence intensity.

-

Conclusion

This compound is a potent and specific inhibitor of PGM3 that effectively reduces both N- and O-glycosylation by limiting the availability of UDP-GlcNAc. This mechanism of action has significant implications for cancer biology, as it targets the aberrant glycosylation that is characteristic of many tumors. The experimental protocols provided in this guide offer a framework for researchers to investigate the effects of FR054 and other glycosylation inhibitors in various biological systems. Further research into the precise downstream effects of FR054-mediated glycosylation changes will be crucial for its potential development as a therapeutic agent.

References

- 1. Inhibition of the Hexosamine Biosynthetic Pathway by targeting PGM3 causes breast cancer growth arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The HBP Pathway Inhibitor FR054 Enhances Temozolomide Sensitivity in Glioblastoma Cells by Promoting Ferroptosis and Inhibiting O‐GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the Hexosamine Biosynthetic Pathway by targeting PGM3 causes breast cancer growth arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-glycosylation effects on the function of class B1 G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycosylation: mechanisms, biological functions and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The Discovery and Synthesis of (6R)-FR054: A Targeted Approach to Cancer Therapy Through Hexosamine Biosynthetic Pathway Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(6R)-FR054 has emerged as a promising small molecule inhibitor with significant anti-cancer properties. This technical guide provides a comprehensive overview of its discovery, a detailed methodology for its synthesis, and an in-depth analysis of its mechanism of action. By targeting a key enzyme in the Hexosamine Biosynthetic Pathway (HBP), FR054 offers a novel strategy for combating various malignancies, including breast, pancreatic, and glioblastoma cancers. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Discovery and Rationale

This compound was identified as a potent and selective inhibitor of Phosphoglucomutase 3 (PGM3), a critical enzyme in the Hexosamine Biosynthetic Pathway (HBP).[1][2][3] The HBP is a metabolic pathway that utilizes glucose to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a vital substrate for protein and lipid glycosylation.[4][5] Cancer cells often exhibit an upregulated HBP flux to support their high proliferation rates and survival.[4] By inhibiting PGM3, FR054 effectively reduces the production of UDP-GlcNAc, leading to disruptions in glycosylation processes that are essential for cancer cell function.[2][3]

Synthesis of this compound

The synthesis of this compound, chemically known as 2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-d-glucopyrano)-[2,1-d]-2-oxazoline, is achieved through the cyclization of an acetylated glucosamine derivative. The following protocol outlines a detailed procedure for its preparation.

Experimental Protocol: Synthesis of this compound

Starting Material: 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-d-glucopyranose

Reagents and Solvents:

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Argon gas

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction Setup: A solution of 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-d-glucopyranose (1.0 equivalent) in anhydrous dichloromethane is prepared in a round-bottom flask under an argon atmosphere.

-

Addition of Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 to 2.0 equivalents) is added dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield 2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-d-glucopyrano)-[2,1-d]-2-oxazoline as the final product.

Biological Activity and Efficacy

FR054 has demonstrated significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. Its efficacy has also been confirmed in preclinical in vivo models.

In Vitro Activity

The inhibitory effects of FR054 on cancer cell proliferation are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~500-1000 | 48 |

| BxPC3 | Pancreatic Cancer | ~350-500 | 72 |

| MiaPaCa-2 | Pancreatic Cancer | ~350-500 | 72 |

| U87-MG | Glioblastoma | Not specified | Not specified |

| A172 | Glioblastoma | Not specified | Not specified |

Note: IC50 values can vary depending on the specific assay conditions.

In Vivo Efficacy

In a xenograft mouse model using MDA-MB-231 human breast cancer cells, FR054 demonstrated significant tumor growth inhibition.

| Animal Model | Cell Line | Dosage (mg/kg) | Administration Route | Tumor Growth Inhibition (%) |

| Xenograft Mice | MDA-MB-231 | 1000 | Intraperitoneal (IP) | Significant reduction |

Note: Further details on the percentage of tumor growth inhibition and body weight changes are being investigated.

Mechanism of Action

The primary mechanism of action of FR054 is the inhibition of PGM3, which leads to a reduction in UDP-GlcNAc levels. This disruption in the HBP triggers a cascade of downstream cellular events, ultimately leading to cancer cell death.

Signaling Pathways Affected by FR054

The following diagram illustrates the HBP and the point of inhibition by FR054.

Caption: Inhibition of PGM3 by FR054 in the Hexosamine Biosynthetic Pathway.

The reduction in protein glycosylation caused by FR054 leads to an accumulation of unfolded and misfolded proteins in the endoplasmic reticulum, a condition known as ER stress. This triggers the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. However, prolonged UPR activation ultimately leads to apoptosis.[1][2][3] The UPR is mediated by three main sensor proteins: PERK, IRE1, and ATF6.[6][7][8][9]

The following diagram illustrates the UPR signaling cascade initiated by FR054-induced ER stress.

Caption: FR054-induced Unfolded Protein Response (UPR) signaling pathway.

Conclusion

This compound represents a significant advancement in the development of targeted cancer therapies. Its specific inhibition of PGM3 within the Hexosamine Biosynthetic Pathway provides a clear mechanism for its potent anti-cancer effects. The induction of ER stress and the subsequent activation of the pro-apoptotic arms of the Unfolded Protein Response highlight a key vulnerability in cancer cells that can be exploited for therapeutic benefit. The detailed synthetic protocol and biological data presented in this guide offer a solid foundation for further research and development of FR054 and related compounds as next-generation oncology drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]

- 6. The Effects of IRE1, ATF6, and PERK Signaling on adRP-Linked Rhodopsins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent insights into PERK-dependent signaling... | F1000Research [f1000research.com]

- 8. [PDF] IRE1 signaling increases PERK expression during chronic ER stress | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

(6R)-FR054 and its Role in Inducing Endoplasmic Reticulum Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6R)-FR054 is a small molecule inhibitor of phosphoglucomutase 3 (PGM3), a key enzyme in the hexosamine biosynthetic pathway (HBP). By disrupting this pathway, this compound impairs protein glycosylation, leading to an accumulation of unfolded or misfolded proteins within the endoplasmic reticulum (ER), a condition known as ER stress. This triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. However, sustained ER stress induced by this compound can overwhelm the UPR's adaptive capacity, leading to the activation of apoptotic pathways and cell death. This technical guide provides an in-depth overview of the molecular mechanisms, experimental validation, and signaling pathways associated with this compound-induced ER stress, with a focus on its potential applications in cancer therapy.

Introduction

The endoplasmic reticulum is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the cellular proteome. The hexosamine biosynthetic pathway (HBP) is a metabolic route that produces UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial substrate for N-linked and O-linked glycosylation of proteins. Proper protein glycosylation is essential for correct protein folding, stability, and function.

This compound is a competitive inhibitor of PGM3, an enzyme that catalyzes a key step in the HBP.[1][2] Inhibition of PGM3 by this compound leads to a reduction in the cellular pool of UDP-GlcNAc, thereby impairing protein glycosylation.[2][3] This disruption in glycosylation results in the accumulation of misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR).[1][2][3] The UPR is a tripartite signaling pathway mediated by three ER-resident transmembrane proteins: PERK, IRE1α, and ATF6. While initially a pro-survival response, prolonged UPR activation can switch to a pro-apoptotic program, making it an attractive target for cancer therapy.[1][4]

Quantitative Data on this compound-Induced ER Stress

The following tables summarize the quantitative effects of this compound on key markers of ER stress and apoptosis in various cancer cell lines.

Table 1: Dose-Dependent Effect of this compound on ER Stress Marker Protein Expression

| Cell Line | Treatment Duration (h) | This compound Concentration (µM) | p-eIF2α (Fold Change) | ATF4 (Fold Change) | CHOP (Fold Change) | GRP78 (Fold Change) |

| MiaPaCa-2 | 48 | 350 | Increased | Slight Increase | Significant Increase | No Significant Change |

| MiaPaCa-2 | 72 | 350 | Increased | Slight Increase | Significant Increase | No Significant Change |

Data extracted and compiled from immunoblot analysis presented in relevant studies.[1]

Table 2: Time-Course Analysis of ER Stress Marker Expression with this compound Treatment

| Cell Line | This compound Concentration (µM) | Time Point (h) | p-eIF2α (Fold Change) | ATF4 (Fold Change) | CHOP (Fold Change) |

| MiaPaCa-2 | 350 | 48 | Increased | Induced | Induced |

| MiaPaCa-2 | 350 | 72 | Higher Levels | Decreased from 48h | Higher Levels |

Data extracted and compiled from immunoblot analysis presented in relevant studies.[1]

Table 3: Effect of this compound on Apoptosis Induction

| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | Cleaved Caspase-3 (Fold Change) |

| MiaPaCa-2 | 350 | 48 | Increased |

| MiaPaCa-2 | 350 | 72 | Increased (less pronounced than 48h) |

Data extracted and compiled from immunoblot analysis presented in relevant studies.[4]

Table 4: Quantitative Analysis of Reactive Oxygen Species (ROS) Production

| Cell Line | This compound Treatment | ROS Levels (Fold Change) |

| MDA-MB-231 | Yes | Increased |

Qualitative observation from studies indicating an accumulation of intracellular ROS upon FR054 treatment.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in inducing ER stress.

Cell Culture and Treatment

-

Cell Lines: MDA-MB-231 (human breast adenocarcinoma) and MiaPaCa-2 (human pancreatic carcinoma) cells are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations (e.g., 350 µM for MiaPaCa-2 cells). Control cells are treated with an equivalent amount of the vehicle.

Western Blot Analysis of ER Stress Markers

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p-eIF2α, ATF4, CHOP, GRP78, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometric analysis of the bands is performed using image analysis software (e.g., ImageJ) to quantify the relative protein expression levels.

RNA Extraction and Quantitative Real-Time PCR (RT-qPCR)

-

RNA Isolation: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) primers.

-

qPCR: Real-time PCR is performed using a qPCR system with SYBR Green master mix and specific primers for ER stress-related genes (e.g., ATF4, CHOP, GRP78, and XBP1s). The relative gene expression is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or ACTB) as an internal control.

Caspase Activity Assay

-

Principle: Caspase activity is measured using a colorimetric or fluorometric assay that detects the cleavage of a specific substrate by activated caspases (e.g., caspase-3).

-

Procedure:

-

Cells are treated with this compound as described above.

-

Cell lysates are prepared.

-

The lysate is incubated with a caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay or Ac-DEVD-AFC for fluorometric assay) in a reaction buffer.

-

The absorbance or fluorescence is measured using a microplate reader. The signal intensity is proportional to the caspase-3 activity.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Principle: Intracellular ROS levels are measured using a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

-

Procedure:

-

Cells are seeded in a multi-well plate and treated with this compound.

-

Cells are then incubated with DCFH-DA (e.g., 10 µM) for a specific time (e.g., 30 minutes) at 37°C.

-

The fluorescence intensity is measured using a fluorescence microplate reader or analyzed by flow cytometry.

-

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways involved in this compound-induced ER stress and the experimental workflow for its analysis.

This compound Mechanism of Action

Caption: this compound inhibits PGM3, leading to reduced glycosylation and ER stress.

Unfolded Protein Response (UPR) Activation

Caption: ER stress triggers the three branches of the Unfolded Protein Response.

Experimental Workflow for Assessing this compound Effects

Caption: Workflow for studying this compound-induced ER stress.

Conclusion

This compound represents a promising therapeutic agent that targets a key metabolic pathway, leading to the induction of ER stress and subsequent apoptosis in cancer cells. The data and protocols presented in this guide provide a comprehensive framework for researchers and drug development professionals to investigate the intricate molecular mechanisms of this compound and to evaluate its potential as an anticancer therapeutic. Further studies are warranted to explore the full therapeutic potential of targeting the HBP and ER stress pathways in various cancer types.

References

- 1. Frontiers | PGM3 inhibition shows cooperative effects with erastin inducing pancreatic cancer cell death via activation of the unfolded protein response [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of the Hexosamine Biosynthetic Pathway by targeting PGM3 causes breast cancer growth arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PGM3 inhibition shows cooperative effects with erastin inducing pancreatic cancer cell death via activation of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Cancer Potential of (6R)-FR054: A Technical Overview of Apoptosis Induction in Breast Cancer

(6R)-FR054, a novel small molecule inhibitor, has demonstrated significant promise as a therapeutic agent in preclinical breast cancer models. This technical guide provides an in-depth analysis of the mechanism by which this compound induces programmed cell death, or apoptosis, in breast cancer cells. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

This compound exerts its anti-cancer effects by targeting a crucial metabolic pathway known as the Hexosamine Biosynthetic Pathway (HBP). Specifically, it acts as a competitive inhibitor of N-acetylglucosamine-phosphate mutase (PGM3), a key enzyme in this pathway.[1][2] Inhibition of PGM3 disrupts the normal flow of metabolites through the HBP, leading to a cascade of cellular events that culminate in apoptosis. This process is particularly effective against aggressive breast cancer subtypes, including Triple-Negative Breast Cancer (TNBC).[1][2]

The primary mechanism of FR054-induced apoptosis involves the activation of the Unfolded Protein Response (UPR) and the accumulation of intracellular Reactive Oxygen Species (ROS).[1] By impeding the HBP, FR054 disrupts protein glycosylation, a critical process for proper protein folding in the endoplasmic reticulum (ER). This leads to an accumulation of misfolded proteins, triggering ER stress and activating the UPR.[1][3][4] Prolonged UPR activation, coupled with an increase in cytotoxic ROS levels, pushes the cancer cells beyond their survival threshold and into the apoptotic pathway.[1][5]

Quantitative Analysis of this compound's Efficacy

The cytotoxic and pro-apoptotic effects of this compound have been quantified across various breast cancer cell lines. The data, summarized below, highlights the compound's potency and its ability to effectively induce cell death.

Cell Viability and IC50 Values

The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for this compound in several breast cancer cell lines after 48 hours of treatment. The results demonstrate a dose-dependent inhibition of cell viability.

| Cell Line | Phenotype | IC50 (mM) |

| MCF-7 | Luminal A, ER+ | ~0.5 |

| T47D | Luminal A, ER+ | ~0.7 |

| SKBR3 | HER2+ | ~0.8 |

| MDA-MB-231 | Triple-Negative | ~1.0 |

| hTERT-RPE-1 | Non-tumorigenic | > 2.0 |

Data extrapolated from graphical representations in Ricciardiello et al., 2018.

Apoptosis Induction in MDA-MB-231 Cells

Flow cytometry analysis using Annexin V-FITC and Propidium Iodide (PI) staining was employed to quantify the percentage of apoptotic cells in the MDA-MB-231 cell line following treatment with 1 mM this compound for 48 hours.

| Cell Population | Control (%) | 1 mM FR054 (%) |

| Viable (Annexin V-/PI-) | ~90 | ~45 |

| Early Apoptotic (Annexin V+/PI-) | ~5 | ~35 |

| Late Apoptotic/Necrotic (Annexin V+/PI+) | ~5 | ~20 |

Data extrapolated from graphical representations in Ricciardiello et al., 2018.

Key Apoptotic Protein Activation

Western blot analysis confirmed the activation of key executioner proteins in the apoptotic cascade in MDA-MB-231 cells treated with 1 mM this compound for 48 hours.

| Protein | Change upon FR054 Treatment |

| Cleaved PARP | Increased |

| Cleaved Caspase-3 | Increased |

Based on findings reported by Ricciardiello et al., 2018.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of this compound's effects.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate breast cancer cells (e.g., MCF-7, T47D, SKBR3, MDA-MB-231) and non-tumorigenic control cells (hTERT-RPE-1) in 96-well plates at a density of 5 x 10³ cells per well. Allow cells to adhere overnight.

-

Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 0.5, 1, 1.5, 2 mM) for 48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well and incubate overnight in a humidified atmosphere.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 values using a non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Seeding and Treatment: Seed MDA-MB-231 cells in 6-well plates and treat with 1 mM this compound for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine all cells and centrifuge.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Use unstained, Annexin V-FITC only, and PI only controls for compensation and gating.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Western Blotting

-

Cell Lysis: Treat MDA-MB-231 cells with 1 mM this compound for 48 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP and cleaved Caspase-3 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Visualizing the Mechanism of Action

To further elucidate the processes involved in this compound-induced apoptosis, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

Figure 1. Signaling pathway of this compound-induced apoptosis in breast cancer cells.

Figure 2. Experimental workflow for the Annexin V/PI apoptosis assay.

References

- 1. Inhibition of the Hexosamine Biosynthetic Pathway by targeting PGM3 causes breast cancer growth arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | ER stress as a trigger of UPR and ER-phagy in cancer growth and spread [frontiersin.org]

- 5. Breast Cancer Subtypes Present a Differential Production of Reactive Oxygen Species (ROS) and Susceptibility to Antioxidant Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Chemical Structure and Physicochemical Properties

An In-Depth Technical Guide to (6R)-FR054: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound and its more biologically active (6S)-isomer, FR054. This document details the mechanism of action, experimental protocols, and key quantitative data related to these compounds.

This compound is the (6R)-isomer of FR054, a known inhibitor of the enzyme N-acetylglucosamine-phosphate mutase (PGM3), a key component of the Hexosamine Biosynthetic Pathway (HBP).[1][2] While the (6S)-isomer (FR054, CAS: 35954-65-5) is the more active compound, this guide will refer to data generated for FR054 to illustrate the biological effects related to this chemical scaffold.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 10378-06-0 | [1] |

| Molecular Formula | C14H19NO8 | [1][2] |

| Molecular Weight | 329.31 g/mol | [1][2] |

| IUPAC Name | 5H-Pyrano[3,2-d]oxazole-6,7-diol, 5-[(acetyloxy)methyl]-3a,6,7,7a-tetrahydro-2-methyl-, diacetate (ester), (3aR,5R,6R,7R,7aR)- | [1][2] |

| Canonical SMILES | CC1=N--INVALID-LINK--=O)--INVALID-LINK--=O)--INVALID-LINK--=O)O2">C@@([H])[C@@]2([H])O1 | [2] |

| InChI Key | WZFQZRLQMXZMJA-RGDJUOJXSA-N | [1][2] |

| Appearance | Semi-solid or waxy solid or viscous solid | [2] |

| Purity | >98% | [2] |

| Storage | Dry, dark, and at 0-4 °C for short term (days to weeks) or -20 °C for long term (months to years). | [1][2] |

Mechanism of Action and Biological Activity

FR054 functions as a competitive inhibitor of PGM3, an enzyme that catalyzes a key step in the Hexosamine Biosynthetic Pathway (HBP).[3][4] The HBP is a metabolic route that utilizes glucose to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a crucial substrate for N-linked and O-linked glycosylation of proteins.[5] By inhibiting PGM3, FR054 depletes the intracellular pool of UDP-GlcNAc, leading to disruptions in protein glycosylation.

This disruption of glycosylation has been shown to induce a range of anti-cancer effects in various cancer cell lines, particularly in breast and pancreatic cancer.[6][7] The primary biological consequences of FR054 treatment include:

-

Inhibition of Cell Proliferation and Survival: FR054 treatment leads to a significant decrease in the proliferation and survival of cancer cells.[3][4]

-

Induction of Apoptosis: The compound induces programmed cell death (apoptosis) in cancer cells.[3]

-

Endoplasmic Reticulum (ER) Stress: Inhibition of glycosylation leads to the accumulation of misfolded proteins in the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR) and ER stress.[3]

-

Generation of Reactive Oxygen Species (ROS): FR054 treatment has been associated with an increase in intracellular ROS levels.[2]

-

Reduction in Cell Adhesion and Migration: By affecting the glycosylation of cell surface proteins, FR054 can reduce cancer cell adhesion and migration.[2]

Signaling Pathway

The mechanism of action of FR054 is centered on the inhibition of the Hexosamine Biosynthetic Pathway. The following diagram illustrates the key steps in this pathway and the point of inhibition by FR054.

Caption: Inhibition of PGM3 by FR054 in the Hexosamine Biosynthetic Pathway.

Quantitative Biological Data

The following table summarizes key quantitative data on the biological activity of FR054 from in vitro and in vivo studies.

Table 2: Summary of FR054 Biological Activity

| Assay | Cell Line/Model | Concentration/Dose | Incubation Time | Result | Reference |

| Cell Viability Assay | MDA-MB-231 (Breast Cancer) | 0.5 - 1 mM | 48 hours | Reduced cell viability and increased apoptosis. | [3] |

| Clonogenic Assay | MDA-MB-231 | 0.5 and 1 mM | 24 hours | Almost complete inhibition of colony formation. | |

| In Vivo Tumor Growth | MDA-MB-231 Xenograft Mice | 1000 mg/kg (intraperitoneal) | Daily | Suppression of tumor growth. | [3] |

| Cell Proliferation | MiaPaCa-2 (Pancreatic Cancer) | 350 µM | 72 hours | ~36% reduction in cell number. | [5] |

| Cell Proliferation | MiaPaCa-2 | 500 µM | 72 hours | ~70% reduction in cell number. | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of FR054.

Synthesis of FR054

A detailed synthesis protocol for FR054 has been described. Briefly, 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-d-glucopyranose is refluxed in dry dichloromethane under argon in the presence of trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction is then quenched with triethylamine (Et3N) and purified by flash chromatography.

Cell Viability and Apoptosis Assays

The following workflow outlines a typical procedure for assessing the effect of FR054 on cell viability and apoptosis.

Caption: Workflow for assessing cell viability and apoptosis after FR054 treatment.

Detailed Steps:

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in 96-well plates at an appropriate density and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with a range of FR054 concentrations (e.g., 0.5 mM to 1 mM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

Viability Assessment (MTT Assay): Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.

-

Apoptosis Assessment (Annexin V/PI Staining): Harvest the cells and wash with PBS. Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide. Incubate in the dark for 15 minutes and analyze by flow cytometry.

Western Blot Analysis

Western blotting is used to detect changes in protein expression levels following FR054 treatment, particularly for proteins involved in the UPR and apoptosis.

Protocol:

-

Cell Lysis: Treat cells with FR054 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., CHOP, GRP78, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Studies

Animal studies are crucial for evaluating the anti-tumor efficacy of FR054 in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomize the mice into treatment and control groups. Administer FR054 (e.g., 1000 mg/kg) or vehicle control intraperitoneally daily.

-

Monitoring: Monitor tumor size and body weight regularly.

-

Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight, histology).

Conclusion

This compound and its more active (6S)-isomer are promising small molecule inhibitors of PGM3 with demonstrated anti-cancer activity. By targeting the Hexosamine Biosynthetic Pathway, these compounds disrupt protein glycosylation, leading to cell stress, apoptosis, and reduced tumor growth. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting the HBP in cancer. Further investigation into the optimization of these compounds and their clinical application is warranted.

References

- 1. Inhibition of the Hexosamine Biosynthetic Pathway by targeting PGM3 causes breast cancer growth arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the Hexosamine Biosynthetic Pathway by targeting PGM3 causes breast cancer growth arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. PGM3 inhibition shows cooperative effects with erastin inducing pancreatic cancer cell death via activation of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]

- 7. The HBP Pathway Inhibitor FR054 Enhances Temozolomide Sensitivity in Glioblastoma Cells by Promoting Ferroptosis and Inhibiting O‐GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

(6R)-FR054: A Promising Therapeutic Target in Pancreatic Cancer

An In-depth Technical Guide on the Target Validation of (6R)-FR054 in Pancreatic Ductal Adenocarcinoma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a dismal five-year survival rate. The dense stromal microenvironment and inherent resistance to conventional therapies necessitate the identification of novel therapeutic targets. Recent research has highlighted the critical role of metabolic reprogramming in pancreatic cancer progression, with the Hexosamine Biosynthetic Pathway (HBP) emerging as a key player. This technical guide focuses on the target validation of this compound, a potent inhibitor of Phosphoglucomutase 3 (PGM3), a crucial enzyme in the HBP, and its potential as a therapeutic agent against pancreatic cancer.

The Hexosamine Biosynthetic Pathway and the Role of PGM3